molecular formula C11H12O3 B8812063 (E)-Ethyl 3-(4-hydroxyphenyl)acrylate

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate

Cat. No.: B8812063
M. Wt: 192.21 g/mol
InChI Key: ZOQCEVXVQCPESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate is an organic compound belonging to the class of hydroxycinnamates, which are phenolic compounds derived from cinnamic acid. This compound is characterized by the presence of an ethyl ester group attached to the 4-hydroxycinnamic acid structure. It is commonly found in various plants and is known for its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate can be synthesized through the esterification of 4-hydroxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of ethyl 4-hydroxycinnamate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxycinnamate primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The compound interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its balance of hydrophilic and lipophilic properties makes it suitable for various applications in both aqueous and non-aqueous environments .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3

InChI Key

ZOQCEVXVQCPESC-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)O

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 20 g of p-hydroxybenzaldehyde and 32.5 g of monoethyl malonate were added 6 ml of pyridine and 0.2 ml of piperidine, then the mixture thus obtained was heated at 100° to 110° C. for 10 hours under stirring. The reaction mixture was then cooled, extracted with chloroform, and the chloroform layer was washed with a saturated aqueous solution of potassium hydrogen sulfite and water in this order, the chloroform extract was dried with magnesium sulfate. The solvent was removed by evaporation and the residue thus obtained was crystallized from isopropyl ether-n-hexane to yield 25.2 g of ethyl 4-hydroxycinnamate. Light yellow indefinite form crystals. Melting point: 70°-71° C.
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Synthesis routes and methods III

Procedure details

To a solution of 4- hydroxycinnamic acid (16.4 g) in ethanol (100 ml) was added sulfuric acid (10 ml). The mixture was refluxed with heating for 4 hours, Aqueous sodium bicarbonate solution was added to the reaction solution so as to make basic. Then, the reaction solution was extracted with chloroform. The extract was dried over sodium sulfate anhydride and then concentrated under a vacuum to yield a raw product of ethyl 4-hydroxycinnamate. In a manner similar to Reference Example 1, this raw product was reacted with geranyl bromide (21.7 g) and then hydrolyzed to yield 13.9 g (46%) of 4-geranyloxycinnamic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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